2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane
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Overview
Description
2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane, also known as 2-(2,5,8,11-tetraoxadodecyl)oxirane, is a chemical compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . This compound is characterized by its oxirane (epoxide) ring and multiple ethoxy groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane typically involves the reaction of diethylene glycol monomethyl ether with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final oxirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a stabilizer for nanoparticles
Mechanism of Action
The mechanism of action of 2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane involves its ability to react with various nucleophiles due to the presence of the reactive oxirane ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to the formation of stable products. The pathways involved include nucleophilic attack on the oxirane ring, resulting in ring-opening and subsequent formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
Uniqueness
2-((2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)methyl)oxirane is unique due to its multiple ethoxy groups and the presence of an oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-11-2-3-12-4-5-13-6-7-14-8-10-9-15-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTRJEXEEWVQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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